Maesol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

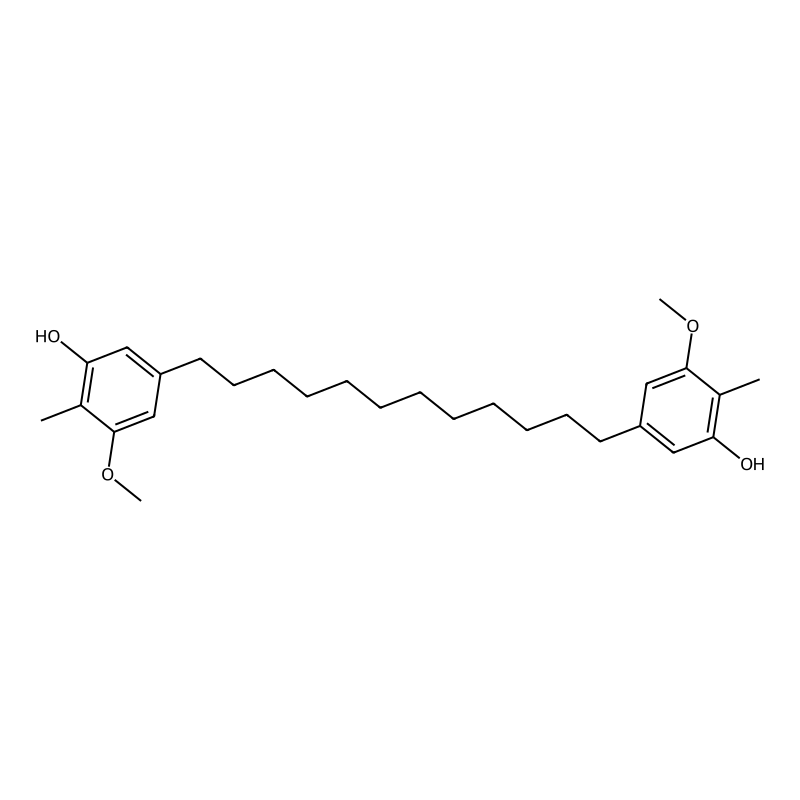

Maesol is a novel dimeric phenol with the molecular formula and a molecular weight of approximately 442.64 g/mol. This compound is primarily isolated from the seeds of two plant species: Maesa montana and Maesa indica. Its structural uniqueness lies in its dimeric nature, which distinguishes it from other phenolic compounds commonly found in plants. The compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and food science .

- Oxidation: Maesol can be oxidized to form quinone derivatives, which may exhibit different biological activities.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially altering its solubility and bioactivity.

These reactions highlight Maesol's versatility as a chemical entity in synthetic organic chemistry .

Research has indicated that Maesol possesses significant biological activities, including:

- Antioxidant Activity: Maesol has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimutagenic Properties: Studies have shown that Maesol can inhibit mutagenesis, suggesting a potential role in cancer prevention .

- Antimicrobial Effects: Preliminary studies suggest that Maesol may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in food preservation and health applications.

These properties make Maesol a compound of interest for pharmacological research and potential therapeutic applications .

Maesol can be synthesized through various methods, primarily focusing on extraction from natural sources or synthetic organic chemistry techniques. Common synthesis approaches include:

- Extraction from Plant Sources: The most straightforward method involves the isolation of Maesol from the seeds of Maesa montana and Maesa indica, typically using solvent extraction followed by chromatographic purification.

- Synthetic Routes: Researchers have explored synthetic pathways that involve the dimerization of simpler phenolic compounds under controlled conditions, often utilizing catalysts to facilitate the reaction.

These methods are crucial for obtaining Maesol for both research and commercial purposes .

Maesol has several promising applications across different fields:

- Pharmaceuticals: Due to its antioxidant and antimutagenic properties, Maesol may be developed into supplements or therapeutic agents aimed at preventing oxidative stress-related diseases.

- Food Industry: Its antimicrobial properties could be harnessed for food preservation, enhancing the shelf life of perishable products.

- Cosmetics: Given its antioxidant capabilities, Maesol may find applications in cosmetic formulations aimed at skin protection against oxidative damage.

These applications underscore the compound's versatility and potential marketability .

Several compounds share structural or functional similarities with Maesol. Notable examples include:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Maesol | Dimeric Phenol | Antioxidant, Antimicrobial | Isolated from specific plant seeds |

| Resveratrol | Stilbene | Antioxidant | Found in grapes |

| Curcumin | Diarylheptanoid | Antioxidant, Anti-inflammatory | Derived from turmeric |

| Quercetin | Flavonoid | Antioxidant, Anti-inflammatory | Commonly found in fruits and vegetables |

Maesol's uniqueness lies in its specific dimeric structure and its isolation from particular plant sources, which may confer distinct biological activities compared to these similar compounds .

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Jabeen K, Javaid A, Ahmad E, Athar M. Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight. Nat Prod Res. 2011 Feb;25(3):264-76. doi: 10.1080/14786411003754298. PubMed PMID: 20628965.